2-(But-3-en-1-yl)-2-methylpropanedioic acid
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Overview
Description
2-(But-3-en-1-yl)-2-methylpropanedioic acid is an organic compound with a unique structure that includes both an alkene and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-3-en-1-yl)-2-methylpropanedioic acid typically involves the reaction of 2-(but-3-en-1-yl)-propane-1,3-diol with appropriate reagents to introduce the carboxylic acid groups. One common method involves the use of lipase-mediated acetylation followed by conversion of the hydroxyl groups to carboxylic acids under Mitsunobu conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-(But-3-en-1-yl)-2-methylpropanedioic acid can undergo various chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the alkene can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing carboxylic acids to alcohols.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Epoxides: from oxidation reactions.
Alcohols: from reduction reactions.
Haloalkenes: from substitution reactions.
Scientific Research Applications
2-(But-3-en-1-yl)-2-methylpropanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(But-3-en-1-yl)-2-methylpropanedioic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting or modifying their activity. The alkene group can participate in addition reactions, altering the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
2-(But-3-en-1-yl)propane-1,3-diol: A precursor in the synthesis of 2-(But-3-en-1-yl)-2-methylpropanedioic acid.
tert-Butyl 4-(but-1-en-3-yn-1-yl)-3-(tert-butyl(dimethyl)silyl)oxy-1H-indole-1-carboxylate: Another compound with a similar alkene structure.
Uniqueness: this compound is unique due to its combination of an alkene and two carboxylic acid groups, which provides a versatile platform for various chemical reactions and applications. Its structure allows for multiple functionalizations, making it a valuable compound in synthetic chemistry and materials science.
Properties
Molecular Formula |
C8H12O4 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-but-3-enyl-2-methylpropanedioic acid |
InChI |
InChI=1S/C8H12O4/c1-3-4-5-8(2,6(9)10)7(11)12/h3H,1,4-5H2,2H3,(H,9,10)(H,11,12) |
InChI Key |
WQWYHBWDHFVSKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)(C(=O)O)C(=O)O |
Origin of Product |
United States |
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